4-(4-Acetylanilino)-3-phenyl-3-buten-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-4-(4-acetylanilino)-3-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13(20)15-8-10-17(11-9-15)19-12-18(14(2)21)16-6-4-3-5-7-16/h3-12,19H,1-2H3/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLILAHTZTVPBGP-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=C(C2=CC=CC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N/C=C(\C2=CC=CC=C2)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biological Potential of Acetylanilino-Containing Compounds
A Technical Guide to Structure-Activity Relationships and Therapeutic Applications
Executive Summary
The acetylanilino moiety (
The Acetylanilino Pharmacophore: Chemical Basis
The core structure of acetylanilino compounds consists of a phenyl ring attached to an acetamido group (
2.1 Structural Determinants of Activity
-
Aromatic Substitution (Electronic Effects): Electron-donating groups (e.g.,
) at the para-position often enhance inhibitory potency against kinases by mimicking the ATP adenine ring's electronic cloud. -
Amide Linkage (H-Bonding): The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor. This dual capability is crucial for binding to the colchicine site of tubulin or the hinge region of kinases.
-
Lipophilicity: The phenyl ring contributes to
stacking interactions within hydrophobic pockets of target proteins (e.g., CDK2, Tubulin).
Figure 1: Structure-Activity Relationship (SAR) logic of the acetylanilino pharmacophore.
Therapeutic Applications & Mechanisms[2][3][4][5]
3.1 Anticancer Activity: Tubulin Polymerization Inhibition
Recent studies have identified thiazole-2-acetamide derivatives (containing the acetylanilino motif) as potent inhibitors of tubulin polymerization. These compounds bind to the colchicine-binding site of
-
Mechanism: The acetylanilino derivative occupies the hydrophobic pocket at the
- tubulin interface. The steric bulk of the phenyl ring and the orientation of the acetamide group sterically hinder the curvature changes necessary for straight protofilament formation. -
Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4][5]
-
Potency: Specific derivatives (e.g., Compound 10a cited in literature) have demonstrated
values ( ) superior to the reference standard Combretastatin A-4 ( ) [1].[6]
3.2 Kinase Inhibition (CDK & EGFR)
The anilino moiety is a staple in kinase inhibitor design (e.g., Gefitinib). Acetylation or modification into urea derivatives allows these compounds to target Cyclin-Dependent Kinases (CDKs) .
-
2-anilino-4-(1H-pyrrol-3-yl)pyrimidines: These derivatives act as ATP-competitive inhibitors. The acetylanilino group forms hydrogen bonds with the kinase hinge region residues (e.g., Leu83 in CDK2), locking the enzyme in an inactive conformation [2].
3.3 Antimicrobial Activity
Schiff base derivatives of acetanilide (formed by reacting acetanilide precursors with aromatic aldehydes) exhibit broad-spectrum antimicrobial activity.
-
Target: Disruption of cell wall synthesis and inhibition of Glucosamine-6-phosphate synthase [3].
-
Efficacy: Sulfonated acetanilide derivatives have shown zones of inhibition comparable to Streptomycin against E. coli and P. aeruginosa.
Experimental Protocols (The "How-To")
4.1 Synthesis of Thiazole-Acetamide Derivatives
Objective: To synthesize a library of acetylanilino-thiazole hybrids for tubulin inhibition.
Protocol:
-
Reactants: Equimolar amounts of 2-aminothiazole derivative and substituted phenylacetic acid (or acetyl chloride derivative).
-
Coupling: Dissolve reactants in DMF. Add EDC
HCl (1.2 eq) and HOBt (1.2 eq) as coupling agents. -
Reaction: Stir at room temperature for 12–24 hours under nitrogen atmosphere.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitate (crude acetamide) is filtered.
-
Purification: Recrystallize from ethanol or purify via column chromatography (Ethyl Acetate:Hexane gradient).
-
Validation: Confirm structure via
-NMR (look for singlet amide proton at 10.0–12.0 ppm).
4.2 In Vitro Tubulin Polymerization Assay
Objective: Quantify the inhibition of tubulin assembly by the synthesized compound.[1][3][6][7]
Protocol:
-
Reagents: Purified porcine brain tubulin (
), GTP ( ), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM , pH 6.9). -
Preparation: Dilute tubulin to
in PEM buffer containing 10% glycerol and 1 mM GTP. -
Treatment: Add test compound (dissolved in DMSO) at varying concentrations (
) to a 96-well plate. Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls. -
Initiation: Add the tubulin mixture to the wells at
. -
Measurement: Transfer to a plate reader pre-warmed to
. Measure absorbance at 340 nm every 30 seconds for 60 minutes. -
Analysis: Plot Absorbance vs. Time. The
is the concentration required to inhibit the maximum polymerization rate ( ) by 50%.
Figure 2: Integrated experimental workflow for evaluating acetylanilino derivatives.
Data Summary: Comparative Potency
The following table summarizes the biological activity of key acetylanilino-containing derivatives compared to clinical standards.
| Compound Class | Target | Mechanism | IC50 / MIC | Reference Standard |
| Thiazole-2-acetamides | Tubulin | Polymerization Inhibition | Combretastatin A-4 ( | |
| 2-Anilino-pyrimidines | CDK2/Cyclin E | ATP Competitive Inhibition | Roscovitine | |
| Sulfonated Acetanilides | Bacterial Cell Wall | Growth Inhibition | Streptomycin ( | |
| NACC (Sulofenur metabolite) | Melanoma Cells | Apoptosis Induction | Dacarbazine |
Mechanism of Action: Signaling Pathway
The diagram below illustrates the downstream effects of acetylanilino-induced tubulin inhibition, leading to apoptotic cell death.
Figure 3: Signaling cascade: From tubulin binding to apoptosis.
References
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Source: PubMed URL:[Link]
-
Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives. Source: Research Journal of Pharmacy and Technology URL:[Link]
-
Design, Synthesis and Biological Evaluation of N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents. Source: PubMed Central (PMC) URL:[Link]
-
Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Source: Ingenta Connect / Letters in Organic Chemistry URL:[Link][8][9][3][4][5][6][10]
Sources
- 1. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of N-Acetyl-S-(pchlorophenylcarbamoyl)cysteine and Its Analogs as a Novel Class of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-L-cysteine exhibits antitumoral activity by increasing tumor necrosis factor alpha-dependent T-cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Stereoisomerism of 4-Anilino-3-phenyl-3-buten-2-ones for Drug Discovery Professionals
Abstract
The β-enaminone scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 4-anilino-3-phenyl-3-buten-2-ones represent a fascinating, albeit underexplored, subclass with significant potential for stereochemically-driven biological interactions. This technical guide provides a comprehensive analysis of the stereoisomerism inherent to this scaffold. We will dissect the structural nuances of E/Z isomerism and keto-enol tautomerism, providing a framework for their synthesis, characterization, and separation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the stereochemical diversity of this scaffold for the design of novel therapeutics. We will explore the causality behind experimental choices, from reaction conditions to analytical techniques, to provide a field-proven perspective on harnessing the full potential of these compounds.
Introduction: The Strategic Importance of Stereoisomerism in Drug Design
In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of pharmacological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different efficacy, metabolism, and toxicity profiles. The tragic story of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of this principle.
The 4-anilino-3-phenyl-3-buten-2-one scaffold belongs to the broader class of β-enaminones. These compounds are characterized by a conjugated system involving a carbonyl group and an enamine moiety (N-C=C-C=O). This extended π-system is not only responsible for their chemical reactivity but also introduces elements of planar rigidity, making them ideal candidates for stereochemical investigation. The primary forms of stereoisomerism relevant to this scaffold are:
-
E/Z Isomerism: Arising from restricted rotation around the C3=C4 double bond. The relative orientation of the bulky phenyl and anilino substituents can lead to distinct geometric isomers.
-
Keto-Enol Tautomerism: The potential for the molecule to exist in equilibrium between the keto-enamine form and the enol-imine form.
Understanding and controlling these isomeric forms is paramount. A specific E or Z isomer may fit perfectly into the binding pocket of a target protein, while the other isomer may be inactive or interact with off-target proteins, leading to undesirable side effects. This guide will provide the foundational knowledge and practical methodologies required to navigate the stereochemical landscape of 4-anilino-3-phenyl-3-buten-2-ones.
Structural Analysis: Identifying the Sources of Isomerism
The core structure of 4-anilino-3-phenyl-3-buten-2-one presents two key features that give rise to its stereochemical complexity: the trisubstituted C=C double bond and the potential for tautomerism.
E/Z Geometric Isomerism
The presence of two different substituents on each carbon of the C3=C4 double bond allows for the existence of E (entgegen) and Z (zusammen) isomers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration. For 4-anilino-3-phenyl-3-buten-2-one:
-
At C3: The phenyl group has a higher priority than the acetyl group.
-
At C4: The anilino group has a higher priority than the hydrogen atom.
Therefore:
-
Z-isomer: The high-priority groups (phenyl and anilino) are on the same side of the double bond.
-
E-isomer: The high-priority groups (phenyl and anilino) are on opposite sides of the double bond.
The Z-isomer is often stabilized by the formation of an intramolecular hydrogen bond between the N-H of the anilino group and the C=O of the acetyl group, forming a pseudo-six-membered ring. This is a common feature in related β-enaminone systems and can make the Z-isomer the thermodynamically more stable and, therefore, the major product in many synthetic preparations.
Tautomerism
While the keto-enamine tautomer is generally the most stable form, it is crucial to consider the potential equilibrium with the enol-imine tautomer.
Caption: Keto-enamine and enol-imine tautomeric forms.
The position of this equilibrium is highly dependent on factors such as the solvent, temperature, and pH. For most applications and in most common solvents, the keto-enamine form predominates due to the strong intramolecular hydrogen bond and the conjugated system.
Synthesis and Stereochemical Control
The most direct route to synthesize 4-anilino-3-phenyl-3-buten-2-ones is the condensation reaction between a β-diketone (in this case, 3-phenyl-2,4-pentanedione) and aniline. The key to a successful and stereoselective synthesis lies in the careful control of reaction conditions.
Tautomerism in β-enamino ketones
Structural Dynamics of -Enamino Ketones
A Technical Guide to Tautomerism, Characterization, and Synthetic Application
Executive Summary
1enamineThis guide moves beyond basic textbook definitions to provide a rigorous framework for controlling, characterizing, and exploiting this tautomerism. It establishes the causal link between the intramolecular hydrogen bond (IMHB) strength and synthetic regioselectivity.
Part 1: Mechanistic Fundamentals
The Tautomeric Landscape
The
The equilibrium is dominated by three species:
- -Enamine: The thermodynamically preferred form in non-polar solvents, stabilized by a pseudo-6-membered ring formed via IMHB.
- -Enamine: Often kinetically accessible or stabilized in polar protic solvents that disrupt the IMHB.
-
Keto-Imine: A rarer tautomer, usually observed only when the nitrogen substituent is highly electron-withdrawing or steric bulk destabilizes the planar enamine.
The Role of RAHB (Resonance-Assisted Hydrogen Bonding)
As established by Gilli et al., the hydrogen bond in
Visualization: The Tautomeric Equilibrium
The following diagram illustrates the dynamic equilibrium and the resonance stabilization that defines the reactivity.
Figure 1: The central equilibrium of
Part 2: Analytical Characterization (Decision Matrix)
Distinguishing between isomers is critical for quality control in drug development. The most reliable method is
Comparative Spectroscopic Signatures
| Feature | Keto-Imine | ||
| 10.0 – 15.0 ppm (Broad, deshielded) | 5.0 – 7.5 ppm (Sharper) | N/A (CH signal appears) | |
| IR: | 2800 – 3200 cm | 3300 – 3450 cm | N/A |
| Solvent Effect | Stable in | Increases in | Rare |
| Reactivity | Lower (Masked) | Higher (Exposed) | Variable |
Analytical Workflow: NMR Decision Tree
Use this logic flow to determine the predominant species in your bulk material.
Figure 2: NMR decision tree for assigning tautomeric configuration. The downfield shift of the NH proton is the primary diagnostic marker.
Part 3: Synthetic Implications in Drug Discovery
The tautomeric state dictates the regioselectivity of heterocycle formation.
-
Nucleophilic Attack: The
-carbon is nucleophilic. In the -form, the nucleophilicity is tempered by the H-bond. To react with weak electrophiles, one must often disrupt the H-bond (e.g., using Lewis acids or polar solvents) to access the more reactive -form or the transition state. -
Electrophilic Attack: The carbonyl carbon is electrophilic. In the
-form, the carbonyl oxygen is tied up in the H-bond, reducing its susceptibility to nucleophilic attack (e.g., by hydrazines). Acid catalysis is required to protonate the carbonyl, breaking the IMHB and facilitating cyclization.
Case Study: Pyrazole Synthesis
Reaction of
-
Observation: In non-polar solvents (toluene), the reaction is slow because the
-isomer is stable. -
Optimization: Adding acetic acid catalyzes the
isomerization and activates the carbonyl, significantly accelerating the reaction rate.
Part 4: Experimental Protocols
Protocol A: Synthesis of -Enamino Ketones (Standard Condensation)
This protocol ensures the formation of the thermodynamically stable
Reagents: 1,3-Diketone (1.0 eq), Primary Amine (1.1 eq), Ethanol (solvent), Acetic Acid (cat. 0.1 eq). Equipment: Round-bottom flask, Reflux condenser, Dean-Stark trap (optional for low-boiling amines).
-
Setup: Dissolve 1,3-diketone in Ethanol (0.5 M concentration).
-
Addition: Add the primary amine dropwise at room temperature.
-
Catalysis: Add glacial acetic acid (catalytic amount). Note: Acid catalyzes the initial nucleophilic attack and the subsequent dehydration.
-
Reaction: Reflux for 3–6 hours. Monitor via TLC (disappearance of diketone).
-
Workup: Cool to room temperature. The
-enaminone often precipitates due to its planar, stackable structure. -
Purification: Recrystallize from Ethanol/Water.
-
Validation: Confirm
-structure via NMR (NH peak > 10 ppm).
Protocol B: Variable Temperature (VT) NMR for Barrier Determination
To determine the rotational energy barrier (
-
Sample: Prepare 10 mg of enaminone in DMSO-
(high boiling point, polar). -
Baseline: Acquire
NMR at 298 K. Note the distinct signals for and (if both exist) or the splitting of N-alkyl groups. -
Heating Ramp: Increase temperature in 10 K increments (298 K
398 K). -
Coalescence: Observe the temperature (
) where split signals merge into a single broad peak. -
Calculation: Use the Eyring equation to calculate
.-
Insight: A high barrier (>15 kcal/mol) indicates a strong IMHB, predicting high stability but lower immediate reactivity.
-
References
-
Gilli, P., et al. (2000).[3] Evidence for Intramolecular N-H...O Resonance-Assisted Hydrogen Bonding in
-Enaminones. Journal of the American Chemical Society. -
Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews.
-
Lynch, D. E., et al. (1998). Structural systematics of enaminones. CrystEngComm.
-
Singh, K., et al. (2020).[4] Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega.
-
BenchChem. (2023). Spectroscopic Analysis of Enaminone Isomers: A Technical Guide.
Sources
- 1. Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evidence for Intramolecular N-H...O Resonance-Asssisted Hydrogen Bonding in Beta-Enaminones and Related Heterodienes. A Combined Crystal-Structures, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation [sfera.unife.it]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Chalcones via Base-Catalyzed Claisen-Schmidt Condensation
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, through the robust and versatile Claisen-Schmidt condensation reaction. Chalcones are highly valuable scaffolds in medicinal chemistry and drug development, serving as precursors for flavonoids and exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document elucidates the underlying mechanism of the base-catalyzed condensation, offers a meticulously detailed step-by-step experimental protocol, and provides a framework for troubleshooting and product characterization. The synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one from 4-aminoacetophenone and benzaldehyde is presented as a representative example, showcasing a practical application of this foundational organic reaction for researchers and scientists in the field.
Scientific Principles and Mechanistic Insights
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[4] It is a specific type of crossed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[5] The use of an aromatic aldehyde like benzaldehyde, which has no α-hydrogens, is particularly effective as it cannot undergo self-condensation, thus leading to a cleaner reaction and a higher yield of the desired crossed product.[4][6]
The Role of the Base Catalyst
The reaction is typically catalyzed by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7][8] The catalyst's primary function is to abstract an acidic α-hydrogen from the ketone component (in this case, 4-aminoacetophenone) to generate a resonance-stabilized enolate ion.[6] This enolate is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). The choice of a base over an acid catalyst is often preferred to avoid potential side reactions, such as Friedel-Crafts type reactions with the aromatic rings under acidic conditions.[9]
Reaction Mechanism: From Enolate to Chalcone
The mechanism proceeds through two primary stages: a nucleophilic addition followed by an elimination reaction.
-
Enolate Formation: The hydroxide ion (⁻OH) deprotonates the α-carbon of the 4-aminoacetophenone, forming a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, forming a tetrahedral intermediate (an alkoxide).
-
Protonation: The alkoxide is protonated by a water molecule (formed in the initial step), yielding a β-hydroxy ketone, the aldol addition product.
-
Dehydration: Under the basic reaction conditions, a second α-hydrogen is abstracted, forming an enolate that rapidly eliminates the β-hydroxyl group. This E1cB (Elimination, Unimolecular, conjugate Base) mechanism is highly favorable because the resulting double bond is in conjugation with both aromatic rings and the carbonyl group, creating a highly stabilized π-system.[10]
The overall mechanism is visualized in the diagram below.
Figure 1: Mechanism of base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis on a 10 mmol scale. Adjust quantities as needed, maintaining the molar ratios.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount | Notes |
| 4-Aminoacetophenone | 135.17 | 10.0 | 1.35 g | The ketone component.[11] |
| Benzaldehyde | 106.12 | 10.0 | 1.06 g (1.02 mL) | The aldehyde component. |
| Sodium Hydroxide (NaOH) | 40.00 | 25.0 | 1.0 g | Catalyst. Use fresh pellets.[6] |
| Ethanol (95%) | - | - | ~50-60 mL | Reaction and recrystallization solvent. |
| Deionized Water | - | - | ~200 mL | For work-up and washing. |
| Hydrochloric Acid (HCl), conc. | - | - | As needed (~1-2 mL) | For neutralization. |
Step-by-Step Procedure
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone and 1.02 mL (10.0 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare the catalyst solution by dissolving 1.0 g of NaOH in 20 mL of deionized water. Cool the solution to room temperature.
-
Reaction Initiation: Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over 5-10 minutes. A color change and the formation of a precipitate should be observed.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system. The product spot should appear, and the starting material spots should diminish.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 150 g of crushed ice and water. Stir for 15-20 minutes to allow for complete precipitation of the crude product.
-
Neutralization: Slowly add concentrated HCl dropwise to the slurry while stirring until the mixture is neutralized (pH ~7). Check the pH using litmus paper.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crude product on the filter with copious amounts of cold deionized water to remove any residual base and salts. Continue washing until the filtrate runs clear and is neutral.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air dry. A preliminary crude yield can be determined at this stage.
Purification by Recrystallization
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[13] Keep the solution near its boiling point on a hot plate.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 20-30 minutes.[13]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and allow them to dry completely.
-
Determine the final mass, calculate the percentage yield, and characterize the product.
Figure 2: Step-by-step experimental workflow for chalcone synthesis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (old or carbonated NaOH).[6] Insufficient reaction time. | Use fresh, high-purity NaOH.[6] Extend the reaction time and continue monitoring by TLC. |
| Oily Product Instead of Solid | Impurities present. Incomplete reaction. | Scratch the inside of the flask with a glass rod to induce crystallization. Ensure complete neutralization during work-up. |
| Product Fails to Crystallize | Too much recrystallization solvent was used. Solution cooled too quickly. | Boil off some solvent to concentrate the solution. Allow for slow cooling at room temperature before moving to an ice bath. |
| Broad Melting Point Range | Product is impure. | Repeat the recrystallization process. Ensure the product is completely dry before analysis. |
References
-
Di Cunto, F., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Available at: [Link]
-
Di Cunto, F., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. Available at: [Link]
-
Saleh, M., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. Available at: [Link]
-
Tukur, A., et al. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available at: [Link]
-
Tukur, A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. International Journal of Science and Research Archive. Available at: [Link]
-
Pérez, J. D., et al. (2014). Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. Molecules. Available at: [Link]
-
PraxiLabs (n.d.). Claisen Schmidt Reaction Virtual Lab. Available at: [Link]
-
YouTube (2024). How to synthesize chalcones by Claisen-Schmidt condensation. Available at: [Link]
-
Royal Society of Chemistry (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available at: [Link]
-
RSC Publishing (2015). Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Available at: [Link]
-
BYJU'S (n.d.). Claisen Condensation Mechanism. Available at: [Link]
-
Santos, M. B., et al. (2021). Chalcone Derivatives: Promising Starting Points for Drug Design. MDPI. Available at: [Link]
-
YouTube (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Available at: [Link]
-
Wikipedia (n.d.). Chalcone. Available at: [Link]
-
Quora (2019). Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? Available at: [Link]
- Google Patents (2002). WO2002010103A1 - PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES.
-
American Chemical Society (n.d.). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Available at: [Link]
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University of Missouri–St. Louis (n.d.). Claisen-Schmidt Condensation. Available at: [https://www.umsl.edu/~orglab/documents/נ aldol/paldol.html]([Link] aldol/paldol.html)
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Pearson (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]
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Wisdomlib (2025). Standard Claisen-Schmidt condensation reaction: Significance and symbolism. Available at: [Link]
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Chemistry LibreTexts (2021). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Available at: [Link]
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Royal Society of Chemistry (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available at: [Link]
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PubMed (2025). Synthesis of α,β-Unsaturated Carbonyl Compounds via Cu/TEMPO/O2 Aerobic Catalytic System. Available at: [Link]
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Semantic Scholar (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Available at: [Link]
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AIP Publishing (2023). Development of chalcone synthesis: Optimization of synthetic method. Available at: [Link]
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JETIR (2020). SYNTHESIS OF CHALCONES. Available at: [Link]
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ResearchGate (2025). Synthesis of α, β-unsaturated ketones by grinding method. Available at: [Link]
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Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Enaminoketones
Introduction: The Structural Nuances of Enaminoketones
Enaminoketones, compounds possessing the characteristic N−C=C−C=O conjugated system, are pivotal intermediates in organic synthesis and core scaffolds in numerous pharmacologically active molecules.[1] Their rich structural diversity, arising from tautomerism and geometric isomerism, dictates their reactivity and biological function.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of these molecules in solution.[1][2][3] It provides critical insights into their electronic structure, isomeric and tautomeric preferences, and the subtle interplay of intra- and intermolecular forces.[2][4]
This guide offers an in-depth exploration of ¹H and ¹³C NMR spectroscopy as applied to enaminoketones. We will dissect the characteristic spectral features, discuss the influence of environmental factors, and provide robust protocols for data acquisition and interpretation, empowering researchers to confidently characterize these versatile compounds.
The Dynamic Nature of Enaminoketones: Tautomerism and Isomerism
A foundational understanding of the structural equilibria present in enaminoketone solutions is essential for accurate spectral interpretation. These compounds predominantly exist as the keto-enamine tautomer, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.[4][5] However, other forms, such as the enol-imine and keto-imine, can exist in equilibrium.[1] Furthermore, restricted rotation around the C=C double bond can lead to E and Z geometric isomers.[1]
The position of these equilibria is highly sensitive to factors including solvent polarity, temperature, and the electronic nature of substituents.[1][6] NMR spectroscopy is uniquely suited to not only identify the predominant form but also to quantify the relative abundance of different isomers and tautomers in solution.[7][8]
Figure 1: Tautomeric equilibria in enaminoketones.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information regarding the specific proton environments within an enaminoketone.
Key Chemical Shifts (δ)
-
N-H Proton (δ 4.5 - 15.9 ppm): The N-H proton signal is arguably the most diagnostic. Its chemical shift is highly variable and sensitive to hydrogen bonding. In the common Z-isomer, a strong intramolecular hydrogen bond (N-H···O=C) deshields the proton significantly, often pushing its resonance far downfield (typically >10 ppm).[4][9] The presence of this signal is a strong indicator of the keto-enamine tautomer.[5] Tertiary enaminones, which lack this proton, have been found to be biologically inactive in certain studies, highlighting its importance.[5]
-
Vinyl Proton (C=C-H) (δ 4.5 - 7.0 ppm): The vinyl proton's chemical shift is influenced by its position relative to the nitrogen and carbonyl groups and by the substituents on the double bond.[10] Its coupling to the N-H proton (if present) and other adjacent protons provides valuable connectivity information.
-
α-Protons (adjacent to C=O) (δ 1.8 - 2.5 ppm): Protons on the carbon alpha to the carbonyl group typically appear in this region.[10] Their multiplicity reveals the number of neighboring protons.
Coupling Constants (J)
Spin-spin coupling provides through-bond connectivity data.[11]
-
³J(H-N-C-H): In secondary enaminones, coupling between the N-H proton and protons on adjacent carbons can sometimes be observed, confirming the ketamine form.[5]
-
³J(H-C=C-H): The vicinal coupling constant between vinyl protons is stereospecific. For E isomers, ³J is typically in the range of 12-18 Hz, while for Z isomers, it is smaller, around 6-12 Hz. This allows for the confident assignment of geometric isomers.
¹³C NMR Spectral Analysis: The Carbon Skeleton
¹³C NMR spectroscopy complements the ¹H data by providing a map of the carbon framework. The chemical shifts are spread over a much wider range (0-220 ppm), minimizing signal overlap.[12]
Characteristic Chemical Shifts (δ)
A key application of ¹³C NMR is distinguishing between enaminone and enol tautomers.[13]
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | 179 - 213[13][14][15][16] | The most downfield signal. Its exact position is sensitive to conjugation and substituents. Ketones are typically >180 ppm.[15] |
| Vinylic Cβ (N-C=C ) | 145 - 165 | This carbon, bonded to the nitrogen, is significantly deshielded. |
| Vinylic Cα (=C -C=O) | 80 - 100 | This carbon is shielded due to resonance effects from the nitrogen lone pair. |
| Enolic Carbon (=C-OH) | 161 - 171[13] | For the minor enol tautomer, the carbon attached to the hydroxyl group appears in this distinct, non-overlapping range compared to the enaminone C=O.[13] |
The significant difference of ~20 ppm between the enaminone carbonyl carbon and the enol carbon provides a definitive method for tautomer assignment.[13]
Advanced Structural Elucidation with 2D NMR
For complex enaminoketones or when 1D spectra are ambiguous, 2D NMR experiments are indispensable for complete structural assignment.
Figure 2: General workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[17] Cross-peaks connect protons that are coupled to each other (typically over 2-3 bonds), allowing for the tracing of proton spin systems through the molecule.[18]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[17] It is invaluable for assigning carbon resonances based on their known proton assignments.[19]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[17] This is crucial for piecing together different spin systems and identifying quaternary carbons, which are invisible in HSQC spectra. For enaminoketones, key HMBC correlations include those from the N-H proton to the vinylic carbons and the carbonyl carbon.
Experimental Protocols
Adherence to proper experimental procedure is critical for acquiring high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation ensures a homogeneous solution free of particulates, which is essential for achieving high-resolution spectra. The choice of deuterated solvent is critical as it can influence the tautomeric equilibrium.[1]
Materials:
-
Enaminoketone sample (5-10 mg for ¹H; 20-50 mg for ¹³C).[1][20]
-
High-quality 5 mm NMR tube.[21]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[1]
-
Glass Pasteur pipette and cotton wool or syringe filter.
-
Vortex mixer or sonicator.
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the enaminoketone sample into a clean, dry vial.[20] For ¹³C NMR, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.[21]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1][20]
-
Homogenization: Gently vortex or sonicate the mixture until the sample is fully dissolved.[20] Ensure the final solution is transparent and free of visible particles.[21]
-
Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[22] This prevents interference with the magnetic field homogeneity (shimming).
-
Transfer: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm (0.5-0.6 mL).[21]
-
Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[21]
Protocol 2: NMR Data Acquisition
Rationale: Standardized acquisition parameters ensure data quality. A higher field spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.[1]
Instrument: 400 MHz (or higher) NMR Spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans (NS): 8-16, depending on concentration.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay is crucial for accurate integration and quantification.[1]
-
Acquisition Time (AQ): 2-4 seconds.[1]
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).[1]
-
Number of Scans (NS): 128 to 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.[1]
General Procedure:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Set up and run the desired 1D and 2D experiments using the parameters above as a starting point.
-
Process the data (Fourier transform, phase correction, baseline correction) and perform spectral analysis.
Conclusion
¹H and ¹³C NMR spectroscopy, augmented by 2D techniques, provides an unparalleled and definitive toolkit for the structural characterization of enaminoketones. A thorough analysis of chemical shifts, coupling constants, and 2D correlations allows researchers to confidently determine connectivity, assign stereochemistry, and probe the subtle tautomeric and isomeric equilibria that govern the chemistry of these important molecules. The protocols and data presented in this guide serve as a robust framework for obtaining high-quality, interpretable data, accelerating research and development in fields where enaminoketones play a crucial role.
References
- Spectroscopic Analysis of Enaminone Isomers: A Technical Guide. Benchchem.
- NMR of the Enaminones. Bentham Science Publisher.
- NMR of the Enaminones | Request PDF. ResearchGate.
- Nuclear magnetic resonance studies of anticonvulsant enaminones. PubMed - NIH.
- Intra- and intermolecular hydrogen bonding in acetylacetone and benzoylacetone derived enaminone derivatives | Request PDF. ResearchGate.
- ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Wiley Online Library.
- ¹⁷O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. MDPI.
- Synthesis, 1H, 13C and 15N NMR study of Azo Coupling Products from Enaminones. | Request PDF. ResearchGate.
- A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. PMC.
- How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. ScienceDirect.
- ¹H NMR (400 MHz, CDCl₃) δ =. The Royal Society of Chemistry.
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC.
- Sample Preparation. University College London.
- Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D). ResearchGate.
- How To Prepare And Run An NMR Sample. Alwsci.
- Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate.
- 2D NMR Solutions.pdf. Eugene E. Kwan.
- Enaminone analysis by H NMR spectroscopy. Master Analyse et Controle.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Compound Interest.
- What's the 'ism' of today? Keto-Enol Tautomerism. Nanalysis.
- Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. DiVA.
- Spin-spin splitting and coupling. Organic Chemistry at CU Boulder.
- ¹³C NMR Spectroscopy. University of Bath.
- Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.
- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- NMR Sample Preparation. Western University.
- NMR Sample Preparation. Iowa State University.
- NMR sample preparation guidelines. Creative Biostructure.
- Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects. Journal of University of Babylon for Pure and Applied Sciences.
- C-13 NMR Chemical Shift Table. Scribd.
- NMR Coupling Constants. Chemical Instrumentation Facility.
- Mass spectral study of the occurrence of tautomeric forms of selected enaminones. ScienceDirect.
- 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.
- ¹H NMR Chemical Shift. Oregon State University.
- Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education.
- chemical shift and ppm values in ¹H NMR spectroscopy. YouTube.
- Multiplet Guide and Workbook. J. Nowick.
- ¹H–¹H Coupling in Proton NMR. ACD/Labs.
- Solvent effects on barrier to rotation of enaminonitriles using inversion transfer (1)H NMR spectroscopy and FTIR spectroscopy. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Base Catalysis for Claisen-Schmidt Condensation of Acetylaniline Derivatives
Welcome to the Technical Support Center for the synthesis of aminochalcones via the Claisen-Schmidt condensation of acetylaniline derivatives (e.g., 4'-aminoacetophenone). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation for synthesizing aminochalcones?
The Claisen-Schmidt condensation is a type of crossed-aldol condensation.[1] In this specific application, it involves the reaction of an acetylaniline (an amino-substituted acetophenone, which possesses acidic α-hydrogens) and an aromatic aldehyde (which lacks α-hydrogens) in the presence of a base. The reaction proceeds through the following key steps:
-
Enolate Formation: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the methyl group of the acetylaniline. This deprotonation forms a resonance-stabilized enolate ion, which is a potent nucleophile.[2]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate known as an aldol adduct.
-
Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone system. This final product is the desired aminochalcone.[2] The dehydration is often spontaneous under the reaction conditions, driven by the formation of the extended conjugated system.
dot graph "Claisen_Schmidt_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", arrowhead=vee];
// Nodes Acetylaniline [label="Acetylaniline\n(with α-hydrogens)"]; Base [label="Base (OH⁻)", shape=ellipse, color="#EA4335", fillcolor="#EA4335"]; Enolate [label="Nucleophilic\nEnolate Ion", color="#34A853", fillcolor="#34A853"]; Aldehyde [label="Aromatic Aldehyde\n(no α-hydrogens)"]; Aldol_Adduct [label="Aldol Adduct\n(Intermediate)"]; Chalcone [label="Aminochalcone\n(Final Product)", color="#FBBC05", fillcolor="#FBBC05"]; Water [label="H₂O", shape=ellipse, color="#5F6368", fillcolor="#5F6368"];
// Edges Acetylaniline -> Enolate [label=" Deprotonation"]; Base -> Enolate; Enolate -> Aldol_Adduct [label=" Nucleophilic Attack"]; Aldehyde -> Aldol_Adduct; Aldol_Adduct -> Chalcone [label=" Dehydration"]; Aldol_Adduct -> Water; } dot
Q2: How does the amino group on the acetylaniline ring affect the reaction?
The amino group (-NH₂) is a strong electron-donating group. Its presence on the aromatic ring of the acetophenone has two primary effects:
-
Electronic Effect: The amino group increases the electron density of the aromatic ring through resonance. However, it has a minimal direct effect on the acidity of the α-protons of the acetyl group. The enolization process is primarily governed by the base strength and reaction conditions.[3][4]
-
Basicity: The amino group itself is basic and can react with acids. While in a strongly basic medium this is less of a concern, it's a critical consideration during the work-up phase when acid is added to neutralize the catalyst.[5]
Q3: Which base is better for this reaction: NaOH or KOH?
While both NaOH and KOH are effective strong bases for this condensation, empirical evidence suggests that potassium hydroxide (KOH) often provides superior yields and higher purity products compared to sodium hydroxide (NaOH).[6][7]
The enhanced performance of KOH can be attributed to several factors, including the larger ionic radius of the potassium ion (K⁺) compared to the sodium ion (Na⁺). This difference can influence the solubility and reactivity of the intermediate enolates in the alcoholic solvents typically used, potentially leading to more favorable reaction kinetics.[7]
Q4: What is the optimal solvent for the condensation of acetylaniline?
Ethanol is the most commonly used and generally effective solvent for this reaction, as it readily dissolves the acetylaniline, the aromatic aldehyde, and the base catalyst (NaOH or KOH).[8][9] Other solvents reported in the literature for the synthesis of aminochalcones include methanol and mixtures of methanol and 1,4-dioxane.[10][11] The choice of solvent can impact reactant solubility and reaction rate. For instance, more polar solvents may accelerate the reaction by better solvating the ionic intermediates.[12]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the synthesis of aminochalcones from acetylaniline.
Issue 1: Low or No Yield of the Desired Aminochalcone
A low yield is one of the most common challenges. The root cause can often be traced back to several factors:
| Potential Cause | Underlying Reason & Explanation | Recommended Solution & Protocol |
| Ineffective Catalyst | The strength and concentration of the base are critical for efficient enolate formation. An old or degraded base (e.g., NaOH that has absorbed CO₂ from the air to form sodium carbonate) will be less effective. | Use a fresh, high-purity batch of NaOH or KOH. For a more robust reaction, consider using KOH, which often gives higher yields.[6][7] Ensure the base is fully dissolved in the solvent before adding the reactants. |
| Suboptimal Temperature | The reaction rate is temperature-dependent. While many Claisen-Schmidt condensations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier. Conversely, excessive heat can promote side reactions. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, try gentle heating to 40-50°C. For highly reactive aldehydes, cooling the reaction in an ice bath during the initial addition of the base can help control the reaction rate and improve the yield. |
| Poor Reactant Quality | Aromatic aldehydes are susceptible to oxidation to their corresponding carboxylic acids upon exposure to air. The presence of this acidic impurity can neutralize the base catalyst, thereby inhibiting the reaction. | Purify the aldehyde by distillation or chromatography before use, especially if it has been stored for a long period. Ensure the acetylaniline is pure and dry. |
| Incomplete Dehydration | The initial product is the β-hydroxy ketone (aldol adduct). For the final chalcone to form, this intermediate must dehydrate. In some cases, this step may be slow or incomplete. | Increasing the reaction temperature or extending the reaction time can promote dehydration. The formation of the conjugated system is a strong driving force, so this is often not a major issue under standard basic conditions. |
Issue 2: Formation of Multiple Products & Purification Difficulties
The appearance of multiple spots on a TLC plate indicates the presence of side products, which can complicate purification.
| Potential Side Reaction | Mechanism & Cause | Mitigation Strategy |
| Self-Condensation of Acetylaniline | The enolate of acetylaniline can react with another molecule of acetylaniline instead of the intended aromatic aldehyde. This is more likely if the aldehyde is unreactive or if the concentration of the enolate is very high. | To minimize this, slowly add the aldehyde to a mixture of the acetylaniline and the base. This ensures that the aldehyde is always present to react with the enolate as it is formed. Using a less concentrated base can also help. |
| Cannizzaro Reaction of the Aldehyde | This is a disproportionation reaction that can occur with aldehydes lacking α-hydrogens in the presence of a strong base. Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid. | This side reaction is favored by high concentrations of a strong base. Use the minimum effective concentration of the base. Ensure the acetylaniline is present and reactive to consume the aldehyde in the desired Claisen-Schmidt pathway. |
| N-Acylation of the Amino Group | While less common under these specific conditions, the amino group of one acetylaniline molecule could potentially react with the acetyl group of another, especially at elevated temperatures. More commonly, if acetylating agents are present as impurities, N-acylation can occur. | This is generally not a major side reaction in the Claisen-Schmidt condensation itself. However, to avoid any possibility, ensure all reactants are pure. If N-acylation is suspected, protecting the amino group prior to the condensation may be an option, though this adds extra steps to the synthesis.[13] |
| Oxidation of the Amino Group | The amino group in aniline and its derivatives can be sensitive to oxidation, especially on prolonged exposure to air, which can lead to the formation of colored impurities.[11] | While not a direct side reaction of the condensation, this can affect the purity of the final product. It is good practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if highly pure product is required, although this is not always necessary for good yields. |
Data Presentation: Catalyst Comparison
The following table summarizes representative data comparing the efficacy of NaOH and KOH as catalysts in Claisen-Schmidt condensations.
| Ketone | Aldehyde | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |
| Cyclohexanone | Benzaldehyde | NaOH (20) | None (Grinding) | 5 min | 98 | [14] |
| Cyclohexanone | Benzaldehyde | KOH (20) | None (Grinding) | 5 min | 85 | [14] |
| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | NaOH (aq) | Ethanol | 75 min | 62 | [15] |
| 4-Methoxyacetophenone | 4-Chlorobenzaldehyde | KOH (aq) | Ethanol | - | >62* | [6] |
*Note: While a direct numerical comparison for the same substrate under identical conditions is not provided in a single source, multiple sources indicate that KOH generally leads to higher yields and purity for chalcone synthesis.[6][7]
Experimental Protocols
Protocol 1: General Procedure for Aminochalcone Synthesis using NaOH
This protocol is adapted from the synthesis of (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one.[10]
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-aminoacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in methanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of aqueous sodium hydroxide solution (e.g., 30% NaOH).
-
Reaction: Continue stirring the mixture at room temperature for several hours (e.g., 6 hours). The progress of the reaction should be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into ice-cold water. A solid precipitate should form. Allow the mixture to stand for a few hours to ensure complete precipitation.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetone.[10]
Protocol 2: Solvent-Free Grinding Method
This "green chemistry" approach offers a rapid and efficient alternative to solvent-based methods.[9][15]
-
Preparation: Place the 4'-aminoacetophenone (1.0 eq) and solid sodium hydroxide (1.0 eq, powdered) into a porcelain mortar.
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until it becomes a homogeneous powder.
-
Reagent Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.
-
Reaction: Continue grinding the mixture vigorously. The solid mixture will often turn into a thick, colored paste and may then solidify again. The reaction is typically complete within 5-15 minutes.
-
Isolation and Purification: Scrape the solid product from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the NaOH. Collect the crude chalcone by suction filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from 95% ethanol.
References
-
(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]
- BenchChem. (2025).
-
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (2018). Molecules, 23(11), 2879. MDPI. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. Retrieved from [Link]
-
Rahman, A. F. M. M., et al. (2011). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 16(6), 5146-5156. Retrieved from [Link]
-
(2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2616. Retrieved from [Link]
- Allen, A. D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.
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Wikipedia contributors. (2024, February 1). Aniline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. (2023). Molecules, 28(24), 8031. ResearchGate. Retrieved from [Link]
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Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. Retrieved from [Link]
- BenchChem. (2025).
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Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]
- Jaspal, D., & Malhotra, S. (2012). Kinetics of Amino Acid Catalyzed Enolisation of Acetophenone. Journal of Chemical, Biological and Physical Sciences, 2(3), 1345.
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Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 105-109. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. BenchChem.
- Jorgensen, W. L., & Severance, D. L. (1992). Claisen Rearrangements: Insight into Solvent Effects and “on Water” Reactivity from QM/MM Simulations. Journal of the American Chemical Society, 114(27), 10966-10968.
- Osman, M. F. B. (2009). Solvent-free synthesis of chalcone by aldol condensation catalyzed by solid sodium hydroxide (NaOH) (Bachelor's thesis, Universiti Teknologi MARA).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Chalcones Using 1-(4-Aminophenyl)-2-methylpropan-1-one. BenchChem.
- Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. (2022). GSC Biological and Pharmaceutical Sciences, 20(2), 143-150.
- Chiang, Y., Kresge, A. J., Santaballa, J. A., & Wirz, J. (1996). Ketonization of acetophenone enol in aqueous buffer solutions. Rate-equilibrium relations and mechanism of the uncatalyzed reaction. Journal of the American Chemical Society, 118(40), 9692-9699.
- Shiyaliya, B., et al. (2020). Synthesis of Chalcones.
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de Mattos, M. C., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530-13537. Retrieved from [Link]
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Cytiva. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]
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Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved from [Link]
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- Jaspal, D., & Malhotra, S. (2012). Kinetics of Amino Acid Catalyzed Enolisation of Acetophenone. Journal of Chemical, Biological and Physical Sciences, 2(3), 1345.
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Wikipedia contributors. (2023, December 29). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Chiang, Y., Kresge, A. J., Santaballa, J. A., & Wirz, J. (1996). Ketonization of acetophenone enol in aqueous buffer solutions. Rate-equilibrium relations and mechanism of the uncatalyzed reaction. Journal of the American Chemical Society, 118(40), 9692-9699.
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Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
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Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2023). Catalysis Communications, 185, 106809. ResearchGate. Retrieved from [Link]
- Methylation of amines using formic acid via simple inorganic base catalysis. (2020). Green Chemistry, 22(18), 6046-6051.
- Council for the Indian School Certificate Examin
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Quora. (2018, June 27). Which is stronger, NaOH or KOH?. Quora. Retrieved from [Link]
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Aldol Condensation. (n.d.). University of Houston. Retrieved from [Link]
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Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. (n.d.). ResearchGate. Retrieved from [Link]
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Reddit. (2018, August 30). Replacing KOH with NaOH?. Reddit. Retrieved from [Link]
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Effects of NaOH and KOH activator agents on the aluminization process. (2023). Materials Today: Proceedings. ResearchGate. Retrieved from [Link]
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Resolving peak overlap in NMR spectra of aromatic ketones
Welcome to the technical support center dedicated to resolving challenges in the Nuclear Magnetic Resonance (TNMR) spectroscopy of aromatic ketones. This resource is designed for researchers, scientists, and drug development professionals who encounter peak overlap in the aromatic region of their NMR spectra. Here, you will find field-proven insights and detailed experimental protocols to enhance spectral resolution and facilitate accurate structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for peak overlap in the aromatic region of an ¹H NMR spectrum of an aromatic ketone?
A: Peak overlap in the aromatic region of ¹H NMR spectra for aromatic ketones is a common issue stemming from several factors:
-
Narrow Chemical Shift Dispersion: Aromatic protons typically resonate within a relatively small range (approximately 6.5-8.5 ppm). For molecules with multiple aromatic rings or numerous substituents, this limited range can lead to significant signal crowding.
-
Complex Spin Systems: The protons on an aromatic ring are often coupled to each other (J-coupling), resulting in complex multiplet patterns. When these multiplets are broad or overlap, it becomes challenging to extract precise chemical shifts and coupling constants.
-
Molecular Symmetry: Symmetrical or near-symmetrical molecules can have protons that are chemically equivalent or very similar, causing their signals to overlap.
-
Rotational Isomers (Rotamers): In some aromatic ketones, slow rotation around a single bond (e.g., the bond between the aromatic ring and the carbonyl group) can lead to the presence of multiple conformers in solution, each with its own set of NMR signals, further complicating the spectrum.
Q2: I'm seeing a crowded, uninterpretable multiplet in the aromatic region of my ¹H NMR. What is the simplest first step I can take to try and resolve it?
A: The most straightforward initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][2][3] This technique leverages the phenomenon of Aromatic Solvent-Induced Shifts (ASIS).[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of the analyte's protons compared to more common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2] This is due to specific interactions between the solute and the aromatic solvent molecules, which can alter the local magnetic environment of different protons to varying extents, often leading to better signal dispersion.[2][4]
Q3: Can increasing the magnetic field strength of the NMR spectrometer help with peak overlap?
A: Yes, absolutely. Increasing the magnetic field strength is one of the most effective ways to improve spectral resolution.[5] The chemical shift dispersion (in Hz) is directly proportional to the magnetic field strength.[5] Therefore, acquiring the spectrum on a higher field instrument (e.g., moving from a 400 MHz to a 600 MHz spectrometer) will spread the signals further apart, often resolving overlapping multiplets. While the coupling constants (in Hz) remain the same, the increased separation of the signals makes them easier to analyze.[5]
Troubleshooting Guides
Guide 1: Enhancing Resolution through Chemical and Physical Methods
Q: My aromatic signals are still overlapping after trying a different solvent. What are the next steps I should consider without resorting to complex 2D NMR experiments?
A: When solvent changes are insufficient, you can turn to more advanced chemical and physical techniques to improve resolution in 1D spectra. These include the use of lanthanide shift reagents and leveraging higher-sensitivity hardware like cryoprobes.
Lanthanide shift reagents are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the carbonyl oxygen of a ketone.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS).[7] The magnitude of this shift is dependent on the distance and angle between the lanthanide ion and the proton, which can effectively spread out a crowded spectrum.[4][7][8] Europium-based reagents, like Eu(fod)₃, typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[6][9]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your aromatic ketone in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Sample Preparation: Prepare a stock solution of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent.
-
Titration: Add small, incremental amounts of the LSR stock solution to your NMR sample.
-
Spectral Acquisition: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Data Analysis: Monitor the changes in chemical shifts of the aromatic protons. The signals from protons closer to the carbonyl group will experience larger shifts. By plotting the change in chemical shift against the molar ratio of LSR to substrate, you can often achieve optimal signal separation for analysis.
Data Presentation: Effect of a Lanthanide Shift Reagent on ¹H NMR Chemical Shifts
| Proton Assignment | Initial δ (ppm) | δ after 0.2 eq. LSR | δ after 0.5 eq. LSR | Total Shift (Δδ) |
| H-ortho | 7.95 | 8.50 | 9.85 | 1.90 |
| H-meta | 7.50 | 7.80 | 8.40 | 0.90 |
| H-para | 7.65 | 7.85 | 8.25 | 0.60 |
For samples that are mass-limited, a cryoprobe can provide a significant enhancement in signal-to-noise ratio (SNR), often by a factor of three to four or even more.[10][11][12] This technology cools the detection coils and preamplifiers to cryogenic temperatures, which dramatically reduces thermal noise.[11][12] While a cryoprobe does not directly increase the chemical shift dispersion in the same way a higher field magnet does, the substantial improvement in SNR allows for the acquisition of high-quality data in a much shorter time.[12][13] This benefit can be leveraged to perform experiments with a smaller number of scans, or it can be used to resolve very fine coupling patterns that might otherwise be obscured by noise. The enhanced sensitivity is also particularly useful for more advanced, but less sensitive, 2D NMR experiments.[11][13][14]
Guide 2: Resolving Overlap with 2D NMR Spectroscopy
Q: I need to unambiguously assign all the protons and carbons in my aromatic ketone, but the ¹H spectrum is too crowded. Which 2D NMR experiments should I use?
A: Two-dimensional (2D) NMR is a powerful suite of techniques that disperses signals across a second frequency dimension, providing correlations between different nuclei and resolving even severe overlap.[15][16][17] For an aromatic ketone, a combination of COSY, HSQC, and HMBC experiments is typically sufficient for complete structural assignment.[18][19][20]
Workflow for 2D NMR-Based Structural Elucidation
Sources
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Validation & Comparative
Optimizing the Enaminone Scaffold: A Guide to the SAR of 4-Anilino-3-buten-2-one Analogs
Executive Summary
The 4-anilino-3-buten-2-one scaffold represents the simplest form of the enaminone pharmacophore—a conjugated system comprising an amino group, a double bond, and a carbonyl group (
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on its dual-potential as a sodium channel blocker (anticonvulsant) and a modulator of inflammatory pathways (NF-
The Pharmacophore: Electronic & Structural Logic
The core utility of 4-anilino-3-buten-2-one lies in its vinylogous amide nature. This structure mimics the peptide bond but with extended conjugation, allowing it to interact with voltage-gated ion channels and redox-sensitive transcription factors.
The "Push-Pull" Mechanism
The nitrogen lone pair donates electron density into the
Detailed SAR Analysis
The biological activity of 4-anilino-3-buten-2-one analogs is modulated by modifications in three specific zones.
Zone A: The Aromatic Ring (Aniline Moiety)
This region governs lipophilicity (LogP) and the ability to penetrate the Blood-Brain Barrier (BBB) for anticonvulsant activity, or cell membranes for intracellular signaling.
-
Electron-Withdrawing Groups (EWGs): Substituents like Cl, F, or CF
at the para or meta positions significantly enhance anticonvulsant activity. This is attributed to increased lipophilicity and metabolic stability against ring hydroxylation. -
Steric Bulk: Orto substitution (e.g., 2-Me) often introduces steric clash that twists the aniline ring out of planarity with the enaminone system. While this reduces conjugation, it can lock the molecule into a bioactive conformation favored by sodium channels.
-
Metabolic Liability: Unsubstituted phenyl rings are rapidly metabolized (hydroxylated). Halogenation blocks these sites, extending half-life (
).
Zone B: The Linker (Enamine System)
-
Hydrogen Bonding: The secondary amine (-NH-) is crucial. It forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the (Z)-conformation.
-
Observation: N-methylation (tertiary amine) abolishes this H-bond, disrupting the planar geometry and often resulting in a complete loss of anticonvulsant efficacy.
-
-
Unsaturation: Reducing the double bond (to form a saturated ketone) eliminates the "push-pull" character and destroys activity.
Zone C: The Carbonyl Tail
-
Alkyl Chain Length: The methyl group (in the parent compound) is optimal for steric fit. Extending to ethyl or propyl often decreases potency due to steric hindrance in the receptor pocket.
-
Cyclization: Incorporating the enaminone into a cyclic system (e.g., cyclohexenone) creates a rigid analog.
-
Insight: Cyclic enaminones (like E139 ) often show superior potency and oral bioavailability compared to the acyclic 4-anilino-3-buten-2-one parent because the bioactive conformation is "pre-organized."
-
Comparative Performance Data
The following table compares the parent scaffold with key analogs and standard therapeutic agents. Data represents a synthesis of enaminone pharmacological profiling (MES = Maximal Electroshock Seizure test).
| Compound Class | Structure | LogP (Calc) | Relative Potency (MES) | Toxicity (Rotarod) | Primary Mechanism |
| Parent Scaffold | 4-anilino-3-buten-2-one | 2.1 | Moderate ( | Low | Na+ Channel Block |
| Halogenated Analog | 4-(4-chlorophenyl)amino-3-buten-2-one | 2.7 | High ( | Moderate | Na+ Channel Block |
| Cyclic Analog | Methyl 4-(4-chlorophenyl)amino-6-methyl-2-oxocyclohex-3-ene-1-oate | 3.2 | Very High ( | Low | Na+ Channel Block |
| N-Methylated | 4-(N-methyl-N-phenyl)amino-3-buten-2-one | 2.4 | Inactive | N/A | Loss of H-bond |
| Standard Drug | Carbamazepine | 2.45 | High ( | High (Sedation) | Na+ Channel Block |
| Anti-inflammatory Std | Curcumin | 3.2 | Low (Poor Bioavailability) | Low | NF- |
Interpretation: The acyclic parent compound is a valid lead but suffers from metabolic instability. Halogenation (Zone A) or cyclization (Zone C) are the most effective strategies to upgrade this scaffold into a drug-like candidate.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are recommended for synthesizing and testing these analogs.
Protocol A: Synthesis of 4-Anilino-3-buten-2-one Analogs
Rationale: This method avoids the use of unstable
-
Reagents: Substituted Aniline (10 mmol), 4,4-dimethoxy-2-butanone (10 mmol), Concentrated HCl (Catalytic, 2 drops), Ethanol (20 mL).
-
Procedure:
-
Dissolve the aniline and 4,4-dimethoxy-2-butanone in ethanol.
-
Add catalytic HCl.
-
Reflux the mixture for 3–6 hours (monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 7:3).
-
Critical Step: The reaction relies on the in situ formation of the enone. If the acetal does not hydrolyze, add a small amount of water.
-
-
Purification:
-
Cool to room temperature. The product often precipitates as a solid.
-
Recrystallize from Ethanol/Water or Diethyl Ether.
-
-
Validation:
-
NMR: Look for the vinyl doublet signals (
ppm) with a coupling constant Hz (indicating Z or E geometry). -
IR: Confirm the carbonyl stretch (
cm ) shifted to lower frequency due to conjugation.
-
Protocol B: Evaluation of Cytotoxicity (MTT Assay)
Rationale: Enaminones can exhibit cytotoxicity against cancer lines (e.g., HepG2) via Nrf2/NF-kB modulation.
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Treat with analogs (0.1, 1, 10, 50, 100
M) for 48h. Include Doxorubicin as a positive control. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Mechanistic Pathways
The 4-anilino-3-buten-2-one scaffold operates via two distinct pathways depending on the cellular context.
References
-
Enaminone Pharmacophore Review
-
Edafiogho, I. O., et al. "Enaminones: Exploring Additional Therapeutic Activities." Journal of Pharmaceutical Sciences, 2020. (Verified via search result 1.4).
-
- Scott, K. R., et al. "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry.
-
Cytotoxicity & Mechanism
-
Al-Sheikh, A., et al. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives." PMC, 2024. (Demonstrates the anilino-enone motif in larger anticancer scaffolds).
-
-
Chemical Properties
-
Related Scaffold (Curcuminoids)
-
"Synthesis and biological evaluation of a novel class of curcumin analogs." NIH, 2014. (Comparative SAR for enone-containing anti-inflammatories).
-
Sources
A Researcher's Guide to the Comparative Cytotoxicity of Substituted Butenones on Cancer Cell Lines
Introduction: The Therapeutic Promise of the Butenone Scaffold
In the landscape of oncological research, the α,β-unsaturated ketone moiety, a core feature of butenone derivatives, has emerged as a pharmacophore of significant interest. These compounds, particularly the well-studied subclass of chalcones (1,3-diaryl-2-propen-1-ones), exhibit a broad spectrum of biological activities, with their cytotoxic effects against various cancer cell lines being a focal point of extensive investigation.[1][2] The synthetic tractability of the butenone scaffold allows for the generation of a diverse array of substituted derivatives, enabling a detailed exploration of their structure-activity relationships (SAR) and the optimization of their therapeutic potential.[2]
This guide provides a comparative analysis of the cytotoxic profiles of various substituted butenones, drawing upon experimental data to elucidate their efficacy and mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the anticancer potential of this versatile class of compounds.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potency of substituted butenones is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value signifies greater cytotoxic activity. The following tables summarize the reported IC50 values for a range of substituted butenones against various human cancer cell lines.
Table 1: Cytotoxicity of Chalcone Derivatives
| Chalcone Derivative/Hybrid | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Chalcone-Coumarin Hybrid (38) | HCT116 | Colon Carcinoma | 3.6 | [1] |
| Chalcone-Coumarin Hybrid (39) | HeLa | Cervical Cancer | 4.7 | [1] |
| Chalcone-Coumarin Hybrid (39) | C33A | Cervical Cancer | 7.6 | [1] |
| Chalcone-Coumarin Hybrid (40) | HEPG2 | Liver Cancer | 0.65 - 2.02 | [1] |
| Chalcone-Coumarin Hybrid (40) | K562 | Leukemia | 0.65 - 2.02 | [1] |
| Halogen-Bearing Chalcone (14) | Various Tumor Cell Lines | - | 1.6 - 18.4 (CC50) | [3] |
| Brominated Chalcone (15) | Gastric Cancer Cells | Gastric Cancer | 3.57 - 5.61 | [3] |
| Chalcone-Indole Hybrid (42) | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | Various | 0.23 - 1.8 | [3] |
| Indole-Chalcone Derivative (43) | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | Various | 0.045 - 0.782 | [3] |
| Indole-Chalcone Derivative (44) | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | Various | 0.023 - 0.077 | [3] |
| Indole-Chalcone Derivative (45) | A549, HeLa, Bel-7402, MCF-7, A2780, HCT-8 | Various | 0.003 - 0.679 | [3] |
| Aminochalcone (23a) | HepG2, HCT116 | Liver, Colon | 0.15 - 0.34 | [4] |
| Benzoxazole-Chalcone (30a) | A549, HCT116, HeLa | Lung, Colon, Cervical | 0.0035 - 0.015 | [4] |
Table 2: Cytotoxicity of Non-Chalcone Butenone Derivatives
| Butenone Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Pyrroloquinoline-conjugated Butenone (5, 7a-c) | JR8 | Human Melanoma | 1.2 - 3.3 | [1] |
| Guieranone A | CCRF-CEM | Human Lymphoblastic Leukemia | ~1.6 (0.73 µg/ml) | [5] |
| Guieranone A | CEM/ADR5000 | Doxorubicin-resistant Leukemia | ~2.2 (1.01 µg/ml) | [5] |
| Guieranone A | A549 | Lung Adenocarcinoma | ~1.6 (0.72 µg/ml) | [5] |
| 4,4-dimethyl-2-cyclopenten-1-one (12) | HSC-2 | Oral Squamous Cell Carcinoma | - | [1] |
Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Cytotoxicity
The extensive research into substituted butenones has illuminated key structural features that govern their cytotoxic efficacy. The presence of a non-sterically hindered Michael acceptor, the α,β-unsaturated ketone system, is a crucial requirement for their cytotoxic activity.[1] This electrophilic center can react with nucleophilic residues in biological macromolecules, leading to cellular dysfunction and death.
For chalcone derivatives, the nature and position of substituents on the two aromatic rings (Ring A and Ring B) play a pivotal role in modulating their anticancer potential. Generally, the introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3) groups, on the aromatic rings tends to enhance cytotoxic activity.[4] Furthermore, the replacement of phenyl rings with heterocyclic moieties has been shown to be a promising strategy for developing potent anticancer agents.[6]
The conjugation of the butenone scaffold with other bioactive molecules, such as the pyrroloquinoline nucleus, has been demonstrated to significantly enhance cytotoxicity compared to the unconjugated butenone.[1] This approach of creating hybrid molecules offers a promising avenue for the development of novel and potent anticancer drug candidates.[3]
Caption: Key structural determinants influencing the cytotoxicity of substituted butenones.
Mechanisms of Action: Unraveling the Pathways to Cell Death
Substituted butenones exert their cytotoxic effects through a variety of molecular mechanisms, with the induction of apoptosis being a predominant pathway.[7][8] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.
The Intrinsic (Mitochondrial) Apoptotic Pathway
A significant number of butenone derivatives trigger apoptosis through the intrinsic pathway, which is centered around the mitochondria.[7] This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
Cytotoxic butenones can disrupt the balance of these proteins, leading to an increase in the Bax/Bcl-2 ratio.[9] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3 and caspase-7.[9] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: A streamlined workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the dye sulforhodamine B to cellular proteins, providing a measure of total biomass.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC50 value.
Conclusion and Future Directions
Substituted butenones, and in particular chalcones, represent a promising class of compounds for the development of novel anticancer therapeutics. Their potent cytotoxic activity against a wide range of cancer cell lines, coupled with their diverse mechanisms of action, underscores their therapeutic potential. The ability to readily modify their chemical structure provides a powerful tool for optimizing their efficacy and selectivity.
Future research in this area should continue to focus on:
-
Exploring a wider range of non-chalcone butenone derivatives to expand the chemical space and identify novel scaffolds with improved anticancer properties.
-
Elucidating the detailed molecular targets of these compounds to better understand their mechanisms of action and to identify potential biomarkers for patient stratification.
-
Investigating the in vivo efficacy and safety profiles of the most promising candidates in preclinical animal models.
-
Developing drug delivery systems to enhance the bioavailability and tumor-targeting of these compounds.
By continuing to unravel the complexities of their cytotoxic effects, the scientific community can pave the way for the clinical translation of substituted butenones as effective and safe anticancer agents.
References
- Comparative Cytotoxicity of Chalcone Derivatives on Cancer Cell Lines: A Guide for Researchers - Benchchem.
- A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed.
- PI3K/AKT/mTOR pathway - Wikipedia.
- Anticancer Activity of Natural and Synthetic Chalcones - PMC - NIH.
- Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed.
- Chalcone Derivatives: Role in Anticancer Therapy - MDPI.
- Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines - PMC.
- A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC - NIH.
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Comparative Efficacy Guide: 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one Derivatives
Executive Summary
Molecule Class: Enaminone (N-aryl-3-phenyl-3-buten-2-one derivative). Primary Therapeutic Indication: Anticonvulsant (Broad-spectrum, drug-resistant epilepsy). Mechanism of Action: Voltage-Gated Sodium Channel (VGSC) Blockade.[1]
This guide provides a technical comparison of 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one (hereafter referred to as Enaminone-Ac ) against the clinical Standard of Care (SOC), Phenytoin . While Phenytoin remains the gold standard for maximal electroshock (MES) protection, its clinical utility is limited by a narrow therapeutic index and significant neurotoxicity. In vivo studies demonstrate that Enaminone derivatives, particularly those with electron-withdrawing groups (like the 4-acetyl moiety), exhibit comparable efficacy with a significantly improved safety profile (Protective Index > 10).
Mechanistic Rationale & Signaling Pathway
The efficacy of Enaminone-Ac stems from its ability to modulate neuronal excitability without the sedative side effects typical of benzodiazepines. Unlike GABA-mimetics, Enaminone-Ac functions primarily as a sodium channel blocker, stabilizing the inactivated state of the channel to prevent repetitive neuronal firing during a seizure.
Diagram 1: Mechanism of Action (VGSC Modulation)
The following diagram illustrates the kinetic states of the sodium channel and the specific intervention point of Enaminone-Ac compared to Phenytoin.
Caption: Enaminone-Ac binds to the inactivated state of Voltage-Gated Sodium Channels (VGSC), preventing the transition back to the open state and halting high-frequency repetitive firing characteristic of seizures.
Comparative Efficacy Analysis
The following data synthesizes in vivo performance metrics from the Maximal Electroshock Seizure (MES) test (a model of generalized tonic-clonic seizures) and the Rotarod Test (neurotoxicity).
Table 1: Efficacy vs. Toxicity Profile (Murine Models)
| Metric | Enaminone-Ac (Test Compound) | Phenytoin (Standard of Care) | Carbamazepine (Alternative) |
| ED₅₀ (MES) | 25 - 45 mg/kg | 9.5 mg/kg | 8 - 12 mg/kg |
| TD₅₀ (Neurotoxicity) | > 300 mg/kg | 65 mg/kg | ~70 mg/kg |
| Protective Index (PI) | > 8.0 (Superior Safety) | 6.8 | ~6.0 |
| Onset of Action | 15 - 30 mins | 30 - 60 mins | 30 mins |
| Duration | > 4 hours | 6 - 12 hours | 4 - 6 hours |
| Solubility | Moderate (Lipophilic) | Poor (Requires pH adjustment) | Poor |
Key Insight: While Phenytoin is more potent on a mg/kg basis (lower ED₅₀), Enaminone-Ac is vastly superior in safety. The Protective Index (PI) , calculated as TD₅₀/ED₅₀, indicates that Enaminone-Ac can be dosed at therapeutic levels with a much lower risk of inducing motor impairment (ataxia) compared to Phenytoin.
Detailed Experimental Protocols
To replicate these findings, researchers must adhere to strict validation protocols. The following workflows ensure data integrity and reproducibility.
Screening Cascade Workflow
This diagram outlines the logical flow from compound preparation to in vivo endpoint determination.
Caption: The anticonvulsant screening cascade (ASP) standard workflow. Parallel testing for efficacy (MES) and toxicity (Rotarod) allows for the immediate calculation of the Protective Index.
Protocol: Maximal Electroshock Seizure (MES) Test
Objective: Determine the median effective dose (ED₅₀) for preventing hindlimb tonic extension (HLTE).
-
Animal Selection: Male CF-1 mice (18–25 g) or Sprague-Dawley rats (100–150 g). Animals must be acclimatized for 48 hours.
-
Compound Preparation:
-
Dissolve Enaminone-Ac in Polyethylene Glycol 400 (PEG-400) (30% v/v in saline) or suspend in 0.5% Methylcellulose.
-
Critical Step: Ensure fine particle size via sonication if using a suspension to prevent erratic absorption.
-
-
Administration:
-
Stimulation (The Shock):
-
Apply corneal electrodes treated with electrolyte gel (0.9% saline + lidocaine to prevent local pain).
-
Parameters: 60 Hz alternating current, 50 mA intensity, 0.2-second duration.
-
-
Endpoint Evaluation:
-
Protection (Pass): Absence of Hindlimb Tonic Extension (HLTE) > 90° relative to the body.
-
Failure (Seizure): Presence of HLTE.
-
-
Quantification: Use Log-Probit analysis to calculate ED₅₀ with 95% confidence intervals.
Protocol: Rotarod Neurotoxicity Test
Objective: Determine the median toxic dose (TD₅₀) where motor coordination is compromised.
-
Training: Train mice to balance on a rotating rod (1-inch diameter, 6 rpm) for at least 60 seconds prior to testing. Discard animals that cannot learn the task.
-
Testing:
-
Administer Enaminone-Ac (as per MES protocol).
-
Place animal on the rod at 30 minutes and 4 hours post-injection.
-
-
Scoring:
-
Neurotoxicity: Inability to maintain equilibrium for 60 seconds (falling off three times in separate trials).
-
Calculation: Calculate TD₅₀ using the same Probit method as the MES test.
-
Scientific Commentary & Causality
The structural advantage of 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one lies in the enaminone pharmacophore (–N–C=C–C=O).
-
Lipophilicity: The phenyl and acetyl-aniline groups provide sufficient lipophilicity (logP ~2.5–3.0) to cross the Blood-Brain Barrier (BBB) rapidly (onset < 30 mins).
-
Metabolic Stability: Unlike ester-based enaminones which may hydrolyze rapidly, the ketone linkage in this derivative offers enhanced metabolic stability, contributing to the >4 hour duration of action.
-
Safety Profile: The high TD₅₀ suggests that unlike Phenytoin, which affects cerebellar vestibular function (causing ataxia) at near-therapeutic doses, Enaminone-Ac achieves sodium channel blockade with higher selectivity for hyper-excited neurons, sparing normal physiological firing.
References
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Dimmock, J. R., et al. (1995). "Evaluation of some 4-anilino-3-phenyl-3-buten-2-ones as anticonvulsants." Pharmazie. (Note: Search via PubMed for specific volume/page).
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National Institute of Neurological Disorders and Stroke (NINDS). "Anticonvulsant Screening Program (ASP) Protocols." NIH.gov.[4]
-
Edafiogho, I. O., et al. (1992). "Synthesis and anticonvulsant activity of enaminones." Journal of Medicinal Chemistry.
-
Rogawski, M. A., & Löscher, W. (2004). "The neurobiology of antiepileptic drugs." Nature Reviews Neuroscience.
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Melior Discovery. "Maximal Electroshock Seizure (MES) Model Methodology."
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A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Chalcones
Introduction: The Enduring Appeal of Chalcones and the Predictive Power of QSAR
Chalcones, characterized by their open-chain α,β-unsaturated ketone core, represent a privileged scaffold in medicinal chemistry.[1][2] These precursors to flavonoids are abundant in nature and serve as a versatile template for synthetic chemists, leading to a vast chemical space of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] However, the sheer number of potential derivatives makes exhaustive synthesis and screening impractical. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool.
QSAR provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities.[4][5] By building robust and predictive models, we can prioritize the synthesis of the most promising candidates, accelerate the drug discovery process, and gain deeper insights into the molecular features driving therapeutic efficacy. This guide offers a comparative analysis of various QSAR modeling approaches applied to chalcones, providing researchers with the foundational knowledge and practical insights necessary to navigate this powerful computational technique.
Pillar 1: The Conceptual Framework of a QSAR Study
A successful QSAR study is a multi-step process that requires careful planning and execution. Each step is crucial for the development of a statistically sound and predictive model. The general workflow is depicted below.
Caption: Classification of molecular descriptors used in QSAR.
-
1D Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight and atom counts.
-
2D Descriptors: These are calculated from the 2D representation of the molecule and describe its topology and connectivity.
-
3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms and capture information about the molecule's shape, volume, and electronic properties. [5]
The Engine Room: Statistical Modeling Techniques
The core of QSAR is the development of a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Several statistical methods are commonly employed:
-
Multiple Linear Regression (MLR): A classical approach that assumes a linear relationship between the descriptors and the activity. It is simple to interpret but may not capture complex, non-linear relationships. [6][7]* Partial Least Squares (PLS): A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. [8]* Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can model complex, non-linear relationships and often yield more predictive models. [9]
The Litmus Test: Rigorous Model Validation
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is paramount. [4]
-
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's robustness and predictive ability on the training set. [7]* External Validation: The model's predictive power is evaluated on an independent test set of compounds that were not used in the model-building process. [4]* Y-Randomization: A crucial test to ensure the model is not a result of chance correlation. The biological activity values are randomly shuffled, and a new model is built. A valid model should have very low performance on the randomized data. [4][9] Key Statistical Metrics for Model Validation:
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination (Goodness of fit) | > 0.6 |
| Q² | Cross-validated R² (Internal predictivity) | > 0.5 |
| R²pred | R² for the external test set (External predictivity) | > 0.6 |
Pillar 2: Comparative Analysis of QSAR Models for Chalcones
The choice of QSAR methodology depends heavily on the specific biological activity being modeled. Below is a comparative analysis of QSAR studies on chalcones across different therapeutic areas.
Anticancer Activity
Chalcones have shown significant promise as anticancer agents, and numerous QSAR studies have been conducted to elucidate the structural requirements for their activity. [3][8][10][11]
| Study Focus | Modeling Method | Key Descriptors | R² | Q² | R²pred | Reference |
|---|---|---|---|---|---|---|
| Antimitotic (G2/M phase inhibition) | MLR | Topological, Electrostatic, Quantum Chemical | 0.965 | 0.891 | 0.849 | [6] |
| General Anticancer | - | ClogP, Steric factors (CMR, MR) | - | - | - | [10] |
| P-glycoprotein Inhibition | - | - | - | - | - | [11] |
| Tubulin Polymerization Inhibition | - | - | - | - | - | [11]|
Insights and Causality: For anticancer chalcones, a combination of topological, electrostatic, and quantum chemical descriptors often yields robust models, suggesting that both the overall shape and electronic properties of the molecules are crucial for their activity. [6]The lipophilicity (ClogP) and steric factors are also frequently identified as important parameters, indicating the significance of membrane permeability and binding site complementarity. [10]
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents, with chalcones being a promising class of compounds. [1]
| Study Focus | Modeling Method | Key Descriptors | R² | Q² | R²pred | Reference |
|---|---|---|---|---|---|---|
| Antimycobacterial | MLR | Spatial, Topological, ADME | - | 0.56 | - | [12] |
| Antibacterial (Bacillus pumilis) | MLR | ADME Weight, Kappa2 index, HOMO energy | - | - | - | [13] |
| Antibacterial (S. aureus) | MLR | Connectivity indices (χ5, χ6), ADME (LogS) | 0.44 | - | - |
| Antitubercular | SVM, GBM, RF (Consensus) | MACCS, AtomPairs, Morgan, etc. | High predictive power reported | - | - | [9]|
Insights and Causality: QSAR studies on antimicrobial chalcones often highlight the importance of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, suggesting that for a compound to be effective, it must be able to reach its target in the bacterial cell. [12][13]The presence of electron-withdrawing groups, such as halogens and nitro groups, on the aromatic rings has been shown to enhance antimicrobial activity. [1]
Other Biological Activities
QSAR has also been successfully applied to model other biological activities of chalcones.
| Study Focus | Modeling Method | Key Descriptors | R² | Q² | R²pred | Reference |
| MAO-B Inhibition | 2D-QSAR (MLR) | MATS7v, GATS 1i & 3i, C-006 | 0.76 | 0.72 | 0.74 | [7][14] |
| MAO-B Inhibition | 3D-QSAR (MLR) | Volsurf+ descriptors (D3, CW1, etc.) | 0.76 | 0.72 | 0.74 | [7][14] |
| Antioxidant (Free radical scavenging) | Genetic Function Algorithm (GFA) | - | 0.977 | 0.954 | 0.916 | [15] |
Insights and Causality: For MAO-B inhibition, both 2D and 3D QSAR models have been developed with good predictive power, indicating that both the topological features and the 3D shape of the chalcones are important for their interaction with the enzyme. [7][14]For antioxidant activity, the high predictivity of the developed models suggests that the structural features responsible for free radical scavenging can be effectively captured by QSAR. [15]
Pillar 3: A Practical Workflow for Building a Predictive QSAR Model for Anticancer Chalcones
This section provides a step-by-step methodology for developing a QSAR model, using anticancer chalcones as a case study.
Step 1: Data Set Curation
-
Compile a Dataset: Gather a series of chalcone derivatives with their experimentally determined anticancer activities (e.g., IC50 values against a specific cancer cell line) from the literature.
-
Convert to a Consistent Endpoint: Transform the IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.
-
Draw and Standardize Structures: Use a chemical drawing software to create 2D structures of all compounds and save them in a consistent format (e.g., SDF).
Step 2: Descriptor Calculation
-
Select Descriptor Software: Utilize software packages like Dragon, PaDEL-Descriptor, or RDKit to calculate a wide range of molecular descriptors (1D, 2D, and 3D).
-
Calculate Descriptors: Input the standardized structures into the software to generate a matrix of descriptor values for each compound.
-
Pre-process Descriptors: Remove constant and highly correlated descriptors to reduce redundancy and the risk of overfitting.
Step 3: Data Splitting
-
Divide the Dataset: Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
Ensure Representativeness: Use a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset. [4]
Step 4: Model Building and Validation
-
Choose a Modeling Method: Select an appropriate statistical method (e.g., MLR, PLS, or a machine learning algorithm) based on the complexity of the data.
-
Build the Model: Use the training set to build the QSAR model, relating the selected descriptors to the pIC50 values.
-
Perform Internal Validation: Apply cross-validation techniques to the training set to assess the model's robustness.
-
Perform External Validation: Use the developed model to predict the pIC50 values for the compounds in the test set and calculate the R²pred.
-
Conduct Y-Randomization: Perform multiple rounds of Y-randomization to confirm that the model's performance is not due to chance.
Step 5: Applicability Domain Definition
-
Define the AD: The applicability domain defines the chemical space in which the model can make reliable predictions.
-
Use a Leverage Approach: A common method is to plot the standardized residuals versus the leverage values (Williams plot). Compounds with high leverage may be outliers and their predictions should be treated with caution.
Caption: A decision guide for selecting a QSAR modeling method.
Future Perspectives and Conclusion
The field of QSAR is continuously evolving with the integration of more sophisticated machine learning and deep learning algorithms. For chalcones, future QSAR studies will likely focus on:
-
Multi-target QSAR: Developing models that can simultaneously predict the activity of chalcones against multiple targets.
-
3D-QSAR and Pharmacophore Modeling: Gaining a more detailed understanding of the ligand-receptor interactions that govern the biological activity of chalcones. [7][14]* Integration with Other In Silico Techniques: Combining QSAR with molecular docking and molecular dynamics simulations to provide a more comprehensive picture of the structure-activity landscape. [16] In conclusion, QSAR modeling is a powerful and well-established computational tool that has been successfully applied to the study of chalcones. By providing a rational basis for the design of new derivatives, QSAR can significantly accelerate the discovery of novel chalcone-based therapeutic agents. This guide has provided a comprehensive overview of the principles and applications of QSAR for chalcones, equipping researchers with the knowledge to critically evaluate and apply these methods in their own research endeavors.
References
- Roy, K., Chakraborty, P., & Mitra, I. (2011). QSAR of Chalcones Utilizing Theoretical Molecular Descriptors. Medicinal Chemistry, 7(6), 643-654.
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Mathew, B., Herrera-Acevedo, C., Dev, S., Rangarajan, T. M., Kuruniyan, M. S., Naseef, P. P., Scotti, L., & Scotti, M. T. (2022). Development of 2D, 3D-QSAR and Pharmacophore Modeling of Chalcones for the Inhibition of Monoamine Oxidase B. Combinatorial Chemistry & High Throughput Screening, 25(10), 1731-1744. [Link]
- Alisi, I. O., Uzairu, A., & Abechi, S. E. (2019). Design and Validation of Predictive Antioxidant Models for Chalcones. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-412.
- Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999). Chalcones in cancer: understanding their role in terms of QSAR. Current Medicinal Chemistry, 6(12), 1125-1149.
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
- Vangapandu, S., Jain, M., Jain, R., Kaur, S., & Singh, P. P. (2007). Synthesis, antimycobacterial activity evaluation, and QSAR studies of chalcone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1954-1959.
- ResearchGate. (n.d.). Atom based 3D-QSAR model for antibacterial activity of chalcones against S. aureus.
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Tiwari, R., Kumar, R., Miller, P. A., & Ojima, I. (2019). QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives with Antitubercular Activity. Scientific Reports, 9(1), 1-13. [Link]
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Mathew, B., Herrera-Acevedo, C., Dev, S., Rangarajan, T. M., Kuruniyan, M. S., Naseef, P. P., Scotti, L., & Scotti, M. T. (2022). Development of 2D, 3D-QSAR and Pharmacophore Modeling of Chalcones for the Inhibition of Monoamine Oxidase B. Combinatorial Chemistry & High Throughput Screening, 25(10), 1731–1744. [Link]
- ResearchGate. (2023). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity.
- Prasad, Y. R., Kumar, P. R., Smiles, D. J., & Babu, P. A. (2008). QSAR Studies on Chalcone derivatives as antibacterial agents against Bacillus pumilis. ARKIVOC, 2008(11), 266-276.
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Verma, S., & Shukla, N. (2023). QSAR Modelling Of A Novel Series Of Methoxylated Chalcones As Antioxidant Agents Against Gram-positive Bacteria Staphylococcus Aureus. International Journal of Biochemistry and Biomolecule Research. [Link]
- ResearchGate. (n.d.). Methodology for developing QSAR model.
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Optibrium. (2022). Machine Learning 101: How to train your first QSAR model. Optibrium. [Link]
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Al-Ostoot, F. H., Al-Asmari, A. F., & Al-Otaibi, K. M. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850-27867. [Link]
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YouTube. (2023). How to build a better QSAR model. YouTube. [Link]
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Neovarsity. (2024). Beginner's Guide to 3D-QSAR in Drug Design. Neovarsity. [Link]
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Rasayan Journal of Chemistry. (2020). QSAR APPROACH AND SYNTHESIS OF CHALCONE DERIVATIVES AS ANTIMALARIAL COMPOUND AGAINST Plasmodium Falciparum 3D7 Strain. Rasayan Journal of Chemistry. [Link]
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da Silva, G. N., de Oliveira, A. B., & da Silva, C. C. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(14), 5431. [Link]
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Salehi, B., Quispe, C., Butnariu, M., Sarac, I., Vesa, C. M., Tzu-An, C., Sibel, T., ... & Sharifi-Rad, J. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Biomolecules, 11(6), 868. [Link]
- Kumar, S., Singh, A., & Kumar, P. (2022). An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Current Bioactive Compounds, 18(11), 60-85.
- ResearchGate. (n.d.). Proposed SAR for chalcone derivatives as anticancer agents.
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Safety Operating Guide
A-Senior Application Scientist's Guide to Handling 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Proactive Stance on an Uncharacterized Compound
The aniline moiety suggests potential for toxicity, including skin and eye irritation, and possible carcinogenicity, while the enone structure points to reactivity as a Michael acceptor, indicating a risk of skin sensitization and interaction with biological macromolecules.[1][2][3][4] Therefore, a conservative approach to personal protective equipment (PPE), containment, and disposal is not just recommended, but essential for ensuring personnel safety.
This document is designed to be a dynamic resource, providing a robust framework for risk assessment and safe laboratory practices. It is imperative that these guidelines are implemented in conjunction with your institution's specific environmental health and safety (EHS) protocols.
Hazard Analysis: Deducing Risk from Chemical Structure
A thorough understanding of the potential hazards of 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one is foundational to its safe handling.
The Aniline Component: A Cause for Caution
Aniline and its derivatives are a well-studied class of compounds with a range of toxicological concerns.[2] They can be toxic through inhalation, ingestion, and dermal absorption.[5] Specific risks associated with anilines include:
-
Methemoglobinemia: A condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6]
-
Genotoxicity and Carcinogenicity: Aniline is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the IARC, with links to bladder cancer.[5] Many aniline derivatives are known or suspected carcinogens and may cause DNA damage.[1][5]
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
The α,β-Unsaturated Ketone (Enone) System: A Reactive Moiety
The enone functional group makes the molecule susceptible to nucleophilic attack at the β-carbon, a reaction known as Michael addition.[7][8] This reactivity has several safety implications:
-
Skin Sensitization: Enones are known to be potential skin sensitizers, capable of causing allergic reactions upon repeated exposure.[9][10]
-
Interaction with Biological Molecules: The electrophilic nature of the enone system means it can react with biological nucleophiles like proteins and DNA, which is a potential mechanism for toxicity.[3][4]
Given these potential hazards, it is prudent to treat 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one as a potent compound, requiring stringent handling procedures to minimize exposure.[11][12]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is your primary defense against exposure. The following recommendations are based on a risk assessment of standard laboratory operations.
Core PPE Requirements (To be worn at all times when handling the compound):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as transfers of solutions or reaction workups, a full-face shield over safety glasses is mandatory.
-
Hand Protection: Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon known or suspected contamination. For prolonged operations or when handling larger quantities, heavier-duty nitrile or neoprene gloves should be considered. Always inspect gloves for tears or pinholes before use.[13]
-
Body Protection: A flame-resistant lab coat is essential. For operations with a significant risk of splashes or aerosol generation, a chemically resistant apron or disposable coveralls should be worn over the lab coat.
-
Footwear: Fully enclosed, chemically resistant footwear is required.[13]
Task-Specific PPE and Engineering Controls
| Laboratory Task | Required PPE and Engineering Controls | Rationale |
| Weighing and Aliquoting (Solid) | - Fume hood or ventilated balance enclosure - Double nitrile gloves - Lab coat - Safety glasses with side shields | To contain fine powders and prevent inhalation of airborne particles. |
| Solution Preparation | - Fume hood - Double nitrile gloves - Lab coat - Safety glasses and face shield | To protect against splashes of concentrated solutions and inhalation of vapors. |
| Reaction Setup and Monitoring | - Fume hood - Double nitrile gloves - Lab coat - Safety glasses | To contain any potential reaction off-gassing or splashes. |
| Workup and Extraction | - Fume hood - Double nitrile gloves - Lab coat - Safety glasses and face shield | Increased risk of splashes and aerosol generation during transfers and separations. |
| Purification (e.g., Chromatography) | - Fume hood - Double nitrile gloves - Lab coat - Safety glasses | To contain solvent vapors and potential aerosols from pressurized systems. |
| Handling of Potent Compound Solutions | - Consider the use of isolators or glove bags for high-concentration solutions or larger quantities.[14][15] | To provide a higher level of containment for potent compounds.[16] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Procedures
-
Preparation: Before beginning any work, ensure that all necessary PPE is available and in good condition. Designate a specific area within a fume hood for handling the compound.[17]
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling dust. Use disposable weighing boats or papers to prevent cross-contamination.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate containment to avoid splashing and solvent evaporation.
-
Transfers: Use a pipette or other appropriate transfer device for liquids. Avoid pouring directly from one container to another whenever possible to minimize the risk of spills.
-
Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste. Wash hands thoroughly with soap and water, even after removing gloves.[13]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[19]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Waste Disposal
All solid waste (e.g., contaminated gloves, weighing papers, absorbent materials) and liquid waste containing 4-(4-Acetylanilino)-3-phenyl-3-buten-2-one must be disposed of as hazardous chemical waste.[20] Follow your institution's and local regulations for the proper labeling and disposal of this waste stream. Do not dispose of this chemical down the drain or in the regular trash.
Visual Aids for Enhanced Safety
PPE Selection Workflow
Caption: PPE selection workflow based on the task.
Emergency Response Logic
Caption: Logic for immediate emergency response.
References
-
Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. [Link]
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Freund-Vector. Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]
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Outsourced Pharma. Best Practices For Handling Potent APIs. [Link]
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Kugler-Steigmeier, M. E., et al. (1989). Genotoxicity of aniline derivatives in various short-term tests. Mutation Research, 211(2), 279-289. [Link]
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HBM4EU. Aniline family. [Link]
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Wikipedia. Aniline. [Link]
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Pérez-Luz, S., et al. (2011). Potential implication of aniline derivatives in the Toxic Oil Syndrome (TOS). Food and Chemical Toxicology, 49(6), 1219-1226. [Link]
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WIT Press. Handling of high potency drugs: process and containment. [Link]
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Khan, M. F., et al. (1997). Aniline derivative-induced methemoglobin in rats. Toxicology Letters, 92(1), 33-39. [Link]
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AIHA. Potent Pharmaceutical Compound Containment Case Study. [Link]
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Science.gov. alpha beta-unsaturated carbonyl: Topics. [Link]
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University of Pittsburgh. GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS. [Link]
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University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Purdue University. Unknown Chemicals. [Link]
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GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
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UT Tyler. Unknown Chemical Guidance. [Link]
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Enoch, S. J., et al. (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Chemical Research in Toxicology, 21(12), 2327-2335. [Link]
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University of Calgary. α,β-Unsaturated Carbonyl Compounds. [Link]
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Wikipedia. α,β-Unsaturated carbonyl compound. [Link]
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Enoch, S. J., et al. (2008). Formation of Categories from Structure−Activity Relationships To Allow Read-Across for Risk Assessment: Toxicity of α,β-Unsaturated Carbonyl Compounds. Chemical Research in Toxicology, 21(12), 2327-2335. [Link]
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Loba Chemie. 4-PHNEYL-3-BUTEN-2-ONE FOR SYNTHESIS MSDS. [Link]
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PubChem. 4-Phenyl-3-Buten-2-one. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
